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Introduction

NEO2734 (also known as EP31670) is a novel, first-in-class, orally active small molecule that
functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of
proteins and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP)
and E1A binding protein p300.[1][2] Epigenetic dysregulation is a hallmark of many cancers,
including hematological malignancies, where aberrant transcriptional programs drive
oncogenesis and cell survival.[3][4] By simultaneously targeting two distinct but complementary
classes of epigenetic regulators—BET proteins ("readers" of histone acetylation) and
CBP/p300 ("writers" of histone acetylation)—NEO2734 offers a potent therapeutic strategy to
disrupt these oncogenic pathways.[5] Preclinical evidence has demonstrated significant
antitumor activity for NEO2734 in a range of hematological cancers, particularly lymphomas
and leukemias, positioning it as a promising agent for clinical investigation.

Core Mechanism of Action

NEO2734 exerts its antitumor effects by binding with high affinity to the bromodomains of both
BET proteins (BRD2, BRD3, BRD4) and the CBP/p300 coactivators. In normal cellular function,
CBP/p300 acetylates histone proteins, creating binding sites for BET proteins. This interaction
is crucial for the recruitment of the transcriptional machinery to specific gene promoters,
leading to the expression of target genes. Many of these target genes, such as MYC and
BCL2, are critical drivers of proliferation and survival in cancer cells.
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By competitively inhibiting the bromodomains of both protein families, NEO2734 effectively
evicts them from chromatin, leading to a significant reduction in the transcription of key
oncogenes. This dual inhibition results in a more profound and durable suppression of
oncogenic signaling compared to single-agent inhibitors targeting either BET or CBP/p300
alone. The downstream consequences of this transcriptional reprogramming include the
induction of G1-phase cell cycle arrest and apoptosis in malignant cells.
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Caption: Dual inhibition of CBP/p300 and BET proteins by NEO2734 disrupts oncogene
transcription.

Quantitative Preclinical Data

The potency of NEO2734 has been quantified through various preclinical assays, highlighting
its high-affinity binding to its targets and its robust antiproliferative effects across a range of
hematological cancer cell lines.

Table 1: Binding Affinity of NEO2734

This table summarizes the dissociation constants (Kd) of NEO2734 for the bromodomains of
key BET and CBP/p300 proteins, indicating the high-affinity binding of the compound to its
intended targets.

Target Protein Dissociation Constant (Kd) Reference
BRD4 6 nM

CBP 19 nM

EP300 (p300) 31 nM

BRD2 Single-digit nM range

BRD3 Single-digit nM range

Table 2: In Vitro Antiproliferative Activity of NEO2734 in
Hematological Malignancies

This table presents the median half-maximal inhibitory concentrations (IC50) of NEO2734 in
various hematological malignancy cell line panels, demonstrating its potent cytotoxic and
antiproliferative effects.
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Malignancy Type Cell Lines Median IC50 Reference

) Panel of leukemia cell
Leukemia ] 280 nM
lines

Panel of lymphoma
Lymphoma ) 300 nM
cell lines

Diffuse Large B-Cell
Lymphoma (DLBCL)

27 DLBCL cell lines 157 nM

Preclinical Efficacy in Hematological Malighancies
In Vitro Studies

NEO2734 has demonstrated potent single-agent activity in a broad panel of cancer cell lines,
with hematological malignancies showing particular sensitivity. Studies have consistently
shown that NEO2734 is more effective than inhibitors targeting only BET or CBP/p300.

e Acute Myeloid Leukemia (AML): In AML cell lines, NEO2734 treatment efficiently reduces
cell viability by inducing apoptosis. This is accompanied by a significant downregulation of
both mRNA and protein levels of the oncoproteins c-Myc and Bcl2. In some AML contexts
where Bcl2 levels are not affected, NEO2734 has been shown to reduce levels of the anti-
apoptotic protein MCL1. Furthermore, treatment leads to a G1-phase cell cycle arrest.

e Lymphoma: In a panel of 27 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, NEO2734
showed significant antitumor activity, with a median IC50 of 157 nM. Cell lines of the
Activated B-Cell-like (ABC) subtype were found to be more sensitive than the Germinal
Center B-cell-like (GCB) subtype. Similar to its effects in AML, NEO2734 reduces MYC
protein levels in DLBCL cells.

o Combination Therapy: In DLBCL cell lines resistant to NEO2734, higher expression of BCL2
was identified as a key resistance mechanism. The combination of NEO2734 with the BCL2
inhibitor venetoclax was shown to be synergistic in these resistant cell lines, suggesting a
powerful combination strategy.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/product/b2955155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2955155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Resistant DLBCL Cell
(High BCL2 Expression)

Venetoclax
(BCL2 Inhibitor)

NEO2734

BCL2 Protein

I
! \
,' High levels

1

‘block apoptosis
\
\

Limited Apoptosis

|Combination

Limited Apoptosis

Synergistic Apoptosis

Click to download full resolution via product page
Caption: Synergistic effect of combining NEO2734 and a BCL2 inhibitor in resistant cells.

In Vivo Studies

The antitumor activity of NEO2734 has been confirmed in multiple in vivo models of

hematological malignancies.

+ AML Xenograft Models: In a standard AML xenograft mouse model using MV4;11 cells, daily
oral dosing of NEO2734 efficiently inhibited tumor growth. More significantly, in a patient-
derived xenograft (PDX) mouse model, NEO2734 treatment not only reduced leukemic
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engraftment but also eliminated leukemic stem and progenitor cells. When combined with
standard chemotherapy, NEO2734 demonstrated an additive therapeutic effect.

o Lymphoma Xenograft Models: NEO2734 has also shown in vivo antitumor activity in
lymphoma models, consistent with the efficacy reported for single-agent BET inhibitors in
similar models.

Clinical Development

Based on its promising preclinical profile, NEO2734 (EP31670) has advanced into clinical trials.
A Phase 1, first-in-human, open-label, dose-escalation study (NCT05488548) is currently
underway. The study aims to assess the safety, tolerability, and determine the maximum
tolerated dose of orally administered NEO2734. The trial is enrolling patients with advanced
solid tumors and certain hematological malignancies, including Chronic Myelomonocytic
Leukemia (CMML) and Myelofibrosis (MF).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.
Below are summaries of key experimental protocols used in the evaluation of NEO2734.

In Vitro Drug Preparation and Cell Treatment

For in vitro and ex vivo experiments, NEO2734 is typically dissolved in dimethyl sulfoxide
(DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is stored at -20°C.
For cell treatments, this stock is diluted in cell culture medium to the desired final
concentrations. Control cells are treated with an equivalent concentration of DMSO.

Cell Viability and Apoptosis Assays

o Cell Viability (MTT Assay): AML cell lines are incubated with increasing concentrations of
NEO2734 for 96 hours. Cell viability is then measured using an MTT (3-(4,5-dimethylthiazol-
2-yl)-2,5-diphenyltetrazolium bromide) assay, where absorbance is quantified relative to
untreated controls.

o Apoptosis (Annexin-V/7-AAD Staining): To quantify apoptosis, cells are treated with
NEO2734 and then stained with fluorescently labeled Annexin-V (which binds to
phosphatidylserine on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a
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viability dye). The percentage of apoptotic cells (Annexin-V positive) is determined by flow
cytometry.

Gene and Protein Expression Analysis

o Quantitative Real-Time PCR (gRT-PCR): Cells are treated with NEO2734 for a specified time
(e.g., 2-6 hours). Total RNA is extracted using TRIzol reagent, and reverse transcription is
performed. gRT-PCR is then used with SYBR Green chemistry to measure the relative
MRNA expression levels of target genes like c-Myc and Bcl2.

e Immunoblotting (Western Blot): Protein is extracted from treated cells using a lysis reagent
(e.g., M-PER). Proteins are separated by size via SDS-PAGE and transferred to a
membrane. The membrane is incubated with primary antibodies against target proteins (e.g.,
MYC, BCL2, MCL1) and a loading control (e.g., GAPDH), followed by incubation with a
secondary antibody. Protein bands are then visualized.

In Vivo Xenograft Studies

The following workflow outlines a typical patient-derived xenograft (PDX) model for assessing
the in vivo efficacy of NEO2734 in AML.
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Caption: Experimental workflow for an AML patient-derived xenograft (PDX) mouse model.
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» Drug Formulation: For oral administration in vivo, NEO2734 is dissolved in a vehicle such as
40% polyethylene glycol (PEG400) in distilled water. The formulation is prepared fresh and
sonicated to ensure complete dissolution.

Conclusion

NEO2734 is a potent dual inhibitor of BET and CBP/p300 with compelling preclinical activity in
a variety of hematological malignancies. Its unique mechanism of simultaneously targeting
epigenetic "readers” and "writers" leads to robust suppression of critical oncogenic pathways
driven by MYC and BCL2 family proteins. In vivo studies have confirmed its ability to inhibit
tumor growth and eradicate leukemic stem cells, providing a strong rationale for its ongoing
clinical development. Future research will focus on elucidating biomarkers of response and
resistance and exploring rational combination strategies, such as with BCL2 inhibitors, to
further enhance its therapeutic potential for patients with hematological cancers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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